molecular formula C20H18N4O4S B3005798 2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide CAS No. 893974-54-4

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide

Cat. No. B3005798
M. Wt: 410.45
InChI Key: ZDBUBYHJOMUJOD-UHFFFAOYSA-N
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Description

The compound "2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide" is a molecule of interest in the field of medicinal chemistry due to its potential pharmacological properties. While the provided data does not directly discuss this specific compound, it does provide insights into similar molecules that can help infer some aspects of its behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves the substitution of pyridine oxides by thiols in the presence of acetic anhydride . This method can potentially be applied to the synthesis of the compound , considering that it contains a pyridazinyl moiety, which is structurally related to pyridine. The synthesis process is likely to involve the formation of sulfide linkages, as seen in the reactions of pyridine oxides with 1-adamantanethiol .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, FT-Raman spectra, and density functional theory calculations . These compounds exhibit a near-planarity between aromatic rings and adjacent heterocyclic rings, which might also be expected in the compound of interest due to the presence of a phenyl ring and a pyridazinyl moiety . Intramolecular hydrogen bonding is also a common feature that stabilizes the folded conformation of these molecules .

Chemical Reactions Analysis

The chemical reactions involving related compounds often result in the formation of stable hydrogen-bonded dimers, as evidenced by NBO analysis . The presence of electronegative substituents, such as the nitro group in the compound of interest, could influence the reactivity and the types of intermolecular interactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been explored through the evaluation of drug likeness based on Lipinski's rule and the assessment of pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity . The compound may also exhibit favorable drug-like properties, and its pharmacokinetic profile could be inferred from these related studies. Additionally, the presence of specific functional groups, such as the ethoxy and nitro substituents, will influence the compound's physical properties, such as solubility and melting point.

Scientific Research Applications

Pharma Market Reflection by Patents

This compound is mentioned in the context of patents reflecting the pharma market. Pyridazino(4,5-b)indole-1-acetamide compounds, including variations like this compound, have been noted for their cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. An example given is 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, indicating a range of similar compounds with varied therapeutic potential (Habernickel, 2002).

Antibacterial Activity

A study on the synthesis of novel thieno[2,3-c]pyridazines, which are structurally related to this compound, evaluated their antibacterial activities. These compounds were synthesized using different nitrogen-containing binucleophilic agents and showed significant antibacterial properties (Al-Kamali et al., 2014).

Antinociceptive Activity

Research on derivatives of 3(2H)‐Pyridazinone, structurally similar to the compound , revealed antinociceptive activity. The study synthesized nineteen new derivatives and tested them for antinociceptive activity, comparing them with aspirin. The compounds showed higher potency than aspirin in most cases, indicating potential for pain relief applications (Doğruer et al., 2000).

Crystal Structures

The crystal structures of compounds closely related to "2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide" have been studied. These studies focus on understanding the molecular conformations and hydrogen bonding within the structure, which are crucial for predicting the compound's interactions and stability (Subasri et al., 2016).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives, related to the compound of interest, demonstrated significant antioxidant activity. This study showcases the potential of such compounds in developing antioxidant therapies (Chkirate et al., 2019).

Computational and Pharmacological Potential

Computational and pharmacological evaluations of heterocyclic novel derivatives, including structures similar to the compound , were conducted for toxicity assessment and antitumor, antioxidant, analgesic, and anti-inflammatory actions. This research indicates the compound's potential in various pharmacological applications (Faheem, 2018).

Anti-inflammatory and Analgesic Activity

Studies on pyrimidine derivatives, structurally akin to this compound, evaluated their anti-inflammatory and analgesic activities. Certain compounds exhibited significant activity in these areas, suggesting the potential of similar compounds for treating inflammation and pain (Sondhi et al., 2009).

Anticancer Evaluation

Research on a series of 4-arylsulfonyl-1,3-oxazoles, related to the compound, evaluated their anticancer activities against various cancer cell lines. These compounds showed potential as leading compounds for further in-depth studies and synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).

Antimicrobial Screening

N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, similar to the compound of interest, underwent antimicrobial screening. These compounds demonstrated significant activity against various microbial strains, indicating their potential in antimicrobial therapy (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-2-28-17-9-3-14(4-10-17)18-11-12-20(23-22-18)29-13-19(25)21-15-5-7-16(8-6-15)24(26)27/h3-12H,2,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBUBYHJOMUJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide

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